![molecular formula C23H26N2O3 B2597943 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one CAS No. 903202-78-8](/img/structure/B2597943.png)
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one
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Overview
Description
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one, also known as EPC or EPC-K1, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
- Researchers have explored the antibacterial and antifungal potential of this compound. It shows moderate activity against several microorganisms, making it a candidate for further investigation in the development of antimicrobial agents .
- The compound’s structure and flexibility make it an interesting target for anticancer studies. Investigations have revealed its potential as an anticancer agent, although further research is needed to understand its precise mechanisms of action .
- Due to its piperazine ring and favorable interactions with macromolecules, this compound has been evaluated for antiparasitic activity. Researchers have explored its effectiveness against various parasites, including protozoans and helminths .
- The chromenone scaffold in this compound suggests anti-inflammatory properties. Studies have investigated its effects on inflammatory pathways, potentially making it useful in managing inflammatory conditions .
- Some research has focused on the neuroprotective properties of this compound. Its ability to interact with neural receptors and modulate signaling pathways may have implications for neurodegenerative diseases .
- The piperazine ring’s easy modificability, water solubility, and capacity for hydrogen bonding make it valuable in drug discovery. Scientists have used derivatives of this compound as building blocks for novel organic molecules, including amides, sulphonamides, and Mannich bases .
Antibacterial and Antifungal Activities
Anticancer Properties
Antiparasitic Applications
Anti-Inflammatory Potential
Neuroprotective Effects
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common feature in many biologically active compounds. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperazine derivatives have been implicated in a variety of pathways, including neurotransmission and cellular signaling .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well-absorbed and can distribute throughout the body .
properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-20-9-8-19-16-21(18-6-4-3-5-7-18)23(26)28-22(19)17-20/h3-9,16-17H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVKAYTKSNSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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